molecular formula C15H11F3O B1360574 3',4'-Difluoro-3-(4-fluorophenyl)propiophenone CAS No. 898768-78-0

3',4'-Difluoro-3-(4-fluorophenyl)propiophenone

Cat. No.: B1360574
CAS No.: 898768-78-0
M. Wt: 264.24 g/mol
InChI Key: WCZSGSWUBIDLEL-UHFFFAOYSA-N
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Description

3’,4’-Difluoro-3-(4-fluorophenyl)propiophenone is a chemical compound with the molecular formula C15H11F3O. It is characterized by the presence of three fluorine atoms attached to a phenyl ring and a propiophenone backbone. This compound is used in various scientific research applications due to its unique chemical properties.

Scientific Research Applications

3’,4’-Difluoro-3-(4-fluorophenyl)propiophenone is utilized in various scientific research fields:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’,4’-Difluoro-3-(4-fluorophenyl)propiophenone typically involves the reaction of 3,4-difluorobenzaldehyde with 4-fluorophenylacetic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and a base like potassium carbonate (K2CO3). The mixture is heated under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of 3’,4’-Difluoro-3-(4-fluorophenyl)propiophenone follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3’,4’-Difluoro-3-(4-fluorophenyl)propiophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Mechanism of Action

The mechanism of action of 3’,4’-Difluoro-3-(4-fluorophenyl)propiophenone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3’,4’-Difluoro-3-(3-fluorophenyl)propiophenone
  • 3,4-Difluorophenol
  • 4-Fluorophenylacetic acid

Uniqueness

3’,4’-Difluoro-3-(4-fluorophenyl)propiophenone is unique due to its specific arrangement of fluorine atoms and the propiophenone backbone. This structure imparts distinct chemical properties, making it valuable for various research applications .

Properties

IUPAC Name

1-(3,4-difluorophenyl)-3-(4-fluorophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F3O/c16-12-5-1-10(2-6-12)3-8-15(19)11-4-7-13(17)14(18)9-11/h1-2,4-7,9H,3,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCZSGSWUBIDLEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCC(=O)C2=CC(=C(C=C2)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20644602
Record name 1-(3,4-Difluorophenyl)-3-(4-fluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20644602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898768-78-0
Record name 1-(3,4-Difluorophenyl)-3-(4-fluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20644602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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